N-(2,4-Difluorophenyl)-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide
Description
Properties
Molecular Formula |
C16H12F2N2O4S |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-4-methyl-1,1,3-trioxo-1λ6,4-benzothiazine-2-carboxamide |
InChI |
InChI=1S/C16H12F2N2O4S/c1-20-12-4-2-3-5-13(12)25(23,24)14(16(20)22)15(21)19-11-7-6-9(17)8-10(11)18/h2-8,14H,1H3,(H,19,21) |
InChI Key |
PUJQLNBOACPFIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2S(=O)(=O)C(C1=O)C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Biological Activity
N-(2,4-Difluorophenyl)-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide is a thiazine derivative notable for its complex structure and potential pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and reports.
Chemical Structure and Properties
The compound features a benzo[b][1,4]thiazine core with unique substituents that influence its biological interactions:
- Molecular Formula : C16H12F2N2O4S
- Functional Groups : Diketone moiety and carboxamide group
- Fluorine Substituents : Enhance metabolic stability and bioavailability
The structural characteristics of this compound suggest potential interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Antimicrobial Activity
Thiazine derivatives have been extensively studied for their antimicrobial properties. Preliminary research indicates that this compound may exhibit similar activities. Compounds with thiazine rings often demonstrate interactions with bacterial enzymes, leading to inhibition of growth.
Table 1: Comparison of Biological Activities of Thiazine Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]thiazine | Methyl group at position 4 | Antimicrobial activity |
| Benzothiazines | General class of compounds | Anti-inflammatory properties |
| Sulfonamide derivatives | Sulfonamide functional groups | Antibacterial effects |
The unique substitution pattern of this compound may enhance its pharmacological profile compared to other thiazine derivatives.
Anti-inflammatory and Anticancer Properties
Research has indicated that thiazine derivatives can also possess anti-inflammatory and anticancer properties. The presence of the diketone functionality in this compound allows it to undergo reactions that may lead to the formation of biologically active derivatives. Studies have shown that certain thiazines can inhibit inflammatory pathways and exhibit cytotoxic effects on cancer cells.
Synthesis and Derivatization
The synthesis of this compound can be achieved through various methods that optimize yield and purity. The compound's structure allows for further derivatization to enhance efficacy or reduce side effects.
Synthesis Methods Include :
- Nucleophilic substitutions due to the electron-withdrawing difluorophenyl group.
- Condensation reactions with amines or alcohols.
These synthetic pathways underscore the versatility of this compound in medicinal chemistry as a lead for developing new drugs targeting various diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazine derivatives similar to this compound:
- Antimicrobial Efficacy : A study demonstrated that a related thiazine derivative exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was comparable to conventional antibiotics .
- Cytotoxicity Testing : In vitro assays revealed that certain thiazines could induce apoptosis in cancer cell lines through the activation of caspases. This suggests potential applications in cancer therapy .
- Inflammation Models : Experimental models indicated that thiazine derivatives could significantly reduce pro-inflammatory cytokines in vitro and in vivo, highlighting their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
The trifluoromethyl group in the analog from increases lipophilicity and metabolic stability compared to the target compound’s difluorophenyl group. The 4-hydroxy group in ’s compound may facilitate hydrogen bonding but reduces membrane permeability relative to the target’s 3-oxo group.
Synthesis Pathways :
- The target compound shares synthetic strategies with triazole derivatives in , such as nucleophilic additions (e.g., hydrazide-isothiocyanate reactions) and cyclizations .
- S-alkylation of triazole-thiones (e.g., compounds [7–9] in ) contrasts with the carboxamide linkage in the target compound, highlighting divergent reactivity patterns .
Spectroscopic Differentiation :
- IR Spectroscopy : The target compound’s 3-oxo group would exhibit a C=O stretch near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides in . Absence of this band in triazole-thiones confirms cyclization.
- ¹H-NMR : The 2,4-difluorophenyl group would show distinct splitting patterns (e.g., doublet of doublets) for aromatic protons, differing from the singlet for trifluoromethyl in ’s analog .
Research Findings and Implications
Biological Activity :
- Fluorine substituents (e.g., in the target compound and ’s analog) are associated with improved bioavailability and target affinity due to enhanced electronegativity and van der Waals interactions .
- The sulfonyl group in triazole analogs () may confer resistance to enzymatic degradation, a feature absent in the target compound .
Physicochemical Properties: The 1,1-dioxide moiety in all compounds increases water solubility but may reduce blood-brain barrier penetration compared to non-sulfonated analogs. The methyl group at position 4 in the target compound likely stabilizes the thiazine ring conformation, as inferred from crystallographic data in .
Crystallographic Insights :
- X-ray studies of ’s compound (R factor = 0.048) reveal planar benzothiazine rings, suggesting similar rigidity in the target compound . Ring puckering parameters (Cremer and Pople, ) could further elucidate conformational flexibility .
Q & A
Q. What advanced analytical techniques are required to characterize degradation products under oxidative stress?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
